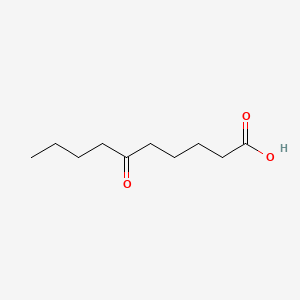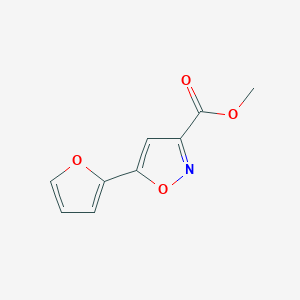
6-Oxodecanoic acid
Overview
Description
6-oxo capric acid is an oxo carboxylic acid.
Scientific Research Applications
Reduction to Aldehydes and Ketones
6-Oxodecanoic acid has been utilized in the synthesis of aldehydes and ketones. Fujisawa and Sato (2003) describe the reduction of this compound to 6-oxodecanal, a process involving reactants like N,N-dimethylformamide and oxalyl chloride. This reduction is a key step in organic synthesis, particularly in the preparation of specific aldehydes (Fujisawa & Sato, 2003). Additionally, they discuss the transformation of carboxylic acids and Grignard reagents into methyl 6-oxodecanoate, showcasing another application of this compound in organic synthesis (Fujisawa & Sato, 2003).
Role in Histone Deacetylase Inhibitors
Research by Rodriquez et al. (2006) highlights the synthesis of 2-amino-8-oxodecanoic acids (Aodas), derivatives of this compound, which are present in natural histone deacetylase (HDAC) inhibitors. These compounds have significant implications in epigenetics and therapeutic applications, particularly in cancer treatment (Rodriquez et al., 2006).
Synthesis of Aminolipopeptides
Stubbing, Kavianinia, and Brimble (2017) describe the use of this compound derivatives in the synthesis of bioactive aminolipopeptides. These aminolipopeptides, which contain unusual building blocks like 2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid (AHMOD), have therapeutic potential and could contribute to advancements in pharmaceutical research (Stubbing et al., 2017).
Contribution to Cyclic Tetrapeptides
The synthesis of L-2-amino-8-oxodecanoic acid (Aoda), a rare amino acid component of apicidins (cyclic tetrapeptides with histone deacetylase inhibitory activity), is another important application. These compounds have implications in the development of new therapeutic agents, particularly in the field of oncology (Linares et al., 2006).
Mechanism of Action
Target of Action
6-Oxodecanoic acid, a medium-chain fatty acid (MCFA), primarily targets U87MG glioblastoma cells . These cells are a type of brain tumor cell line, and the compound’s interaction with them can lead to significant metabolic changes .
Mode of Action
It is known that mcfas like this compound can cross the blood-brain barrier and be oxidized through mitochondrial β-oxidation . This suggests that this compound may interact with its targets by entering the cells and undergoing metabolic processes.
Biochemical Pathways
This compound influences several biochemical pathways. In U87MG glioblastoma cells, the addition of this compound has been shown to affect the citric acid cycle , Warburg effect , glutamine/glutamate metabolism , and ketone body metabolism . Notably, while octanoic acid (another MCFA) affects mitochondrial metabolism resulting in increased ketone body production, this compound mainly influences cytosolic pathways by stimulating fatty acid synthesis .
Pharmacokinetics
It is known that mcfas like this compound can directly enter the portal vein from the intestinal tract as free acids . This suggests that this compound may have good bioavailability due to its ability to bypass the lymphatic system and directly enter the bloodstream.
Result of Action
The result of this compound’s action is a significant change in the metabolism of U87MG glioblastoma cells . Specifically, the compound stimulates fatty acid synthesis in these cells
Future Directions
Biochemical Analysis
Biochemical Properties
6-Oxodecanoic acid plays a significant role in biochemical reactions, particularly in fatty acid metabolism. It interacts with several enzymes, including acyl-CoA dehydrogenase, which catalyzes the initial step in the β-oxidation of fatty acids. This interaction involves the removal of hydrogen atoms from the fatty acid, resulting in the formation of a double bond. Additionally, this compound can undergo further oxidation by enzymes such as 3-hydroxyacyl-CoA dehydrogenase and enoyl-CoA hydratase, leading to the production of acetyl-CoA, a crucial molecule in energy production .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of lipid metabolism and inflammation . By activating PPARs, this compound can enhance the expression of genes involved in fatty acid oxidation and energy production. Additionally, this compound can affect cellular metabolism by altering the levels of key metabolites, such as acetyl-CoA and NADH, which are essential for ATP production .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules, including enzymes and nuclear receptors. At the molecular level, this compound binds to the active sites of enzymes involved in fatty acid oxidation, such as acyl-CoA dehydrogenase and 3-hydroxyacyl-CoA dehydrogenase . This binding facilitates the catalytic conversion of this compound into intermediate metabolites, ultimately leading to the production of acetyl-CoA. Additionally, this compound can activate PPARs by binding to their ligand-binding domains, resulting in the transcriptional activation of target genes involved in lipid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under normal conditions but can undergo degradation at high temperatures . Over time, the stability of this compound can influence its long-term effects on cellular function. In vitro studies have demonstrated that prolonged exposure to this compound can lead to changes in cellular metabolism, including alterations in the levels of key metabolites and the activation of stress response pathways .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound has been shown to enhance fatty acid oxidation and improve energy metabolism. At high doses, this compound can exhibit toxic effects, including liver damage and oxidative stress . These adverse effects are likely due to the accumulation of reactive oxygen species and the disruption of cellular homeostasis. Therefore, it is crucial to determine the optimal dosage of this compound to achieve its beneficial effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including β-oxidation and the citric acid cycle. In the β-oxidation pathway, this compound is converted into acetyl-CoA through a series of enzymatic reactions . This acetyl-CoA can then enter the citric acid cycle, where it is further oxidized to produce ATP, NADH, and FADH2 . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in these pathways, such as acyl-CoA dehydrogenase and citrate synthase .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. In cells, this compound can be transported across the mitochondrial membrane by carnitine palmitoyltransferase (CPT) systems . Once inside the mitochondria, it can undergo β-oxidation to produce acetyl-CoA. Additionally, this compound can bind to fatty acid-binding proteins (FABPs), which facilitate its transport within the cytoplasm and its distribution to various cellular compartments .
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria, where it undergoes β-oxidation . It can also be found in other cellular compartments, such as the cytoplasm and peroxisomes, depending on its metabolic state and the presence of specific targeting signals . The localization of this compound within these compartments can influence its activity and function, as well as its interactions with other biomolecules.
Properties
IUPAC Name |
6-oxodecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-2-3-6-9(11)7-4-5-8-10(12)13/h2-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBQEMISDOEBJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00961687 | |
| Record name | 6-Oxodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00961687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4144-60-9 | |
| Record name | 6-Oxodecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4144-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Oxodecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004144609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Oxodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00961687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the conversion of 6-oxodecanoic acid to 6-oxodecanal?
A1: The reduction of carboxylic acids to their corresponding aldehydes is a fundamental transformation in organic synthesis. The described reaction specifically focuses on converting this compound to 6-oxodecanal. Aldehydes are versatile intermediates in the synthesis of various complex molecules, including pharmaceuticals and natural products. []
Q2: What are the key reagents and conditions used in this specific chemical transformation?
A2: The research paper describes using N,N-dimethylformamide (DMF) and this compound as starting materials. [] While the specific reaction conditions are not fully outlined, the paper highlights the use of oxalyl chloride as a key reagent in this transformation. Oxalyl chloride is commonly employed to convert carboxylic acids to their corresponding acyl chlorides, which are more reactive intermediates. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-Fluoro-phenyl)-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1309065.png)


![5-{(Z)-[3-(trifluoromethyl)phenyl]methylidene}-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B1309081.png)
![2-amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B1309083.png)

![3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B1309092.png)
![N'-Hydroxy-1-[(2-nitrophenyl)methyl]pyrrole-2-carboximidamide](/img/structure/B1309093.png)



![N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-4-fluoroaniline](/img/structure/B1309108.png)
![N''-[(E)-1-(2-furyl)ethylidene]carbonothioic dihydrazide](/img/structure/B1309114.png)

